Cy3-PEG3-TCO4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

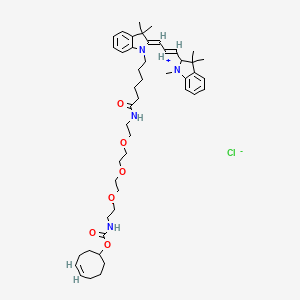

C47H67ClN4O6 |

|---|---|

Poids moléculaire |

819.5 g/mol |

Nom IUPAC |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h6-7,13-16,18,21-26,37H,8-12,17,19-20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b7-6+; |

Clé InChI |

NJBWKPTVPKFBIE-UHDJGPCESA-N |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCC/C=C/CC5)(C)C)C)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

What is the mechanism of Cy3-PEG3-TCO click chemistry?

An In-Depth Technical Guide to the Mechanism of Cy3-PEG3-TCO Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the ability to specifically and efficiently label biomolecules is paramount for applications ranging from cellular imaging to targeted drug delivery.[1] Among the most powerful strategies in the chemical biologist's toolkit is "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[1][2] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a cornerstone of this field, prized for its exceptional kinetics and biocompatibility.[3][4]

This technical guide provides a comprehensive examination of the mechanism and application of Cy3-PEG3-TCO, a reagent that combines a bright fluorescent dye (Cy3), a hydrophilic spacer (PEG3), and a highly reactive click chemistry handle (TCO). We will delve into the core reaction mechanism, present quantitative kinetic data, and provide detailed experimental protocols for its use.

The Molecular Components

The Cy3-PEG3-TCO reagent is a trifunctional molecule designed for specific, covalent labeling of biomolecules functionalized with a tetrazine moiety.

-

Cy3 (Cyanine 3): A member of the cyanine (B1664457) family of fluorescent dyes, Cy3 exhibits a bright orange-red fluorescence.[5][6] It has a maximum excitation wavelength of approximately 550 nm and an emission maximum around 570 nm, making it compatible with standard fluorescence microscopy setups.[7][] Cy3 is valued for its high quantum yield, strong photostability, and stability across a broad pH range.[5]

-

PEG3 (Polyethylene Glycol, 3 units): The PEG linker is a short, hydrophilic spacer.[9] In bioconjugation, PEG linkers are crucial for improving the water solubility of reagents, minimizing steric hindrance between the label and the biomolecule, and reducing non-specific binding.[10] This enhances the stability and accessibility of the conjugated molecules.[10][11]

-

TCO (trans-cyclooctene): As a strained, electron-rich alkene, TCO is a highly reactive dienophile in the IEDDA reaction.[3] Its high ring strain is the driving force behind its rapid reaction with tetrazines.[12] The TCO moiety is stable in aqueous media and does not react with native biological functional groups, ensuring the reaction's bioorthogonality.[13][14]

Core Mechanism: The Tetrazine-TCO Ligation

The chemical basis for the utility of Cy3-PEG3-TCO is the tetrazine ligation, a bioorthogonal reaction that proceeds via a two-step mechanism.[3][15] This reaction is a type of catalyst-free click chemistry.[16]

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The reaction is initiated by a [4+2] cycloaddition between the electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and the strained, electron-rich TCO (the dienophile).[17][18] This is the rate-determining step and results in the formation of a highly unstable tricyclic intermediate.[3][12]

-

Retro-Diels-Alder Elimination: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[15][17] The release of N₂ gas is the sole byproduct, which drives the reaction to completion.[13][15]

-

Final Product: The final product is a stable dihydropyridazine, which can then tautomerize and oxidize to form a pyridazine (B1198779) ring, covalently linking the Cy3-PEG3 moiety to the tetrazine-functionalized molecule.[3][13]

The key features of this ligation are its exceptional speed, high specificity, and biocompatibility, as it proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[15][16]

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for being one of the fastest bioorthogonal reactions discovered to date.[15][19] Its efficiency is quantified by the second-order rate constant (k₂), which is orders of magnitude higher than other click chemistry reactions.[20] This rapid kinetic profile allows for efficient labeling at the low reactant concentrations typically found in biological systems.[13][16] The reaction kinetics are influenced by the specific electronic properties of the tetrazine and TCO derivatives used.[17][21]

| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine and TCO | Methanol/Water (9:1) | 25 | ~2,000 | [22] |

| TCO derivatives and Methyl-substituted tetrazines | Aqueous Media | N/A | ~1,000 | [21] |

| TCO derivatives and Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 | [21] |

| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1,100 - 73,000 | [21] |

| General TCO-Tetrazine | N/A | N/A | up to 1 x 10⁶ | [13][15] |

Table 1: Summary of reported second-order rate constants for the TCO-tetrazine ligation under various conditions. TCO = trans-cyclooctene.

Experimental Protocols

This section provides a generalized protocol for the labeling of a tetrazine-functionalized protein with Cy3-PEG3-TCO. Researchers should optimize these protocols based on their specific biomolecules and experimental conditions.[3]

Materials and Reagents

-

Tetrazine-functionalized biomolecule (e.g., protein, antibody)

-

Cy3-PEG3-TCO

-

Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[3]

-

Anhydrous DMSO or DMF for stock solution preparation.[15]

-

Purification tools: Spin desalting columns or Size-Exclusion Chromatography (SEC).[15]

Reagent Preparation

-

Biomolecule Solution: Prepare the tetrazine-functionalized biomolecule in the reaction buffer at a concentration of 1-5 mg/mL.[15]

-

Cy3-PEG3-TCO Stock Solution: Immediately before use, dissolve the Cy3-PEG3-TCO in anhydrous DMSO or DMF to create a 1-10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[15]

Ligation Protocol

-

Reactant Calculation: Determine the volume of the Cy3-PEG3-TCO stock solution needed. A 1.5 to 5-fold molar excess of Cy3-PEG3-TCO relative to the tetrazine-biomolecule is a common starting point.[14][23]

-

Reaction Initiation: Add the calculated volume of the Cy3-PEG3-TCO stock solution to the biomolecule solution. It is recommended to add it dropwise while gently vortexing to ensure efficient mixing.[15]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[15][21] Protect the reaction from light to prevent photobleaching of the Cy3 dye.[15] For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours.[14]

-

Purification: After incubation, remove the unreacted Cy3-PEG3-TCO using a spin desalting column (for proteins >5 kDa) or SEC for higher purity.[15]

-

Storage: Store the purified Cy3-labeled biomolecule conjugate at 4°C, protected from light.[23]

Conclusion

The Cy3-PEG3-TCO reagent leverages one of the fastest and most specific bioorthogonal reactions currently available. The underlying mechanism, an inverse-electron-demand Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction, provides a robust and efficient method for covalently attaching the bright Cy3 fluorophore to tetrazine-modified biomolecules.[3][17] This catalyst-free reaction proceeds rapidly under physiological conditions, making it an invaluable tool for researchers in chemical biology, drug development, and molecular imaging.[16][24] The inclusion of the PEG3 linker further enhances its utility by improving solubility and minimizing steric hindrance, ensuring reliable and effective bioconjugation.[10]

References

- 1. Bioconjugation application notes [bionordika.fi]

- 2. Click Chemistry [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 7. lifetein.com [lifetein.com]

- 9. scbt.com [scbt.com]

- 10. precisepeg.com [precisepeg.com]

- 11. purepeg.com [purepeg.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. interchim.fr [interchim.fr]

- 15. benchchem.com [benchchem.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. interchim.fr [interchim.fr]

- 24. benchchem.com [benchchem.com]

Cy3-PEG3-TCO: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the structure, chemical properties, and applications of Cy3-PEG3-TCO, a key reagent in bioorthogonal chemistry.

Introduction

Cy3-PEG3-TCO is a fluorescent probe that integrates the bright and photostable Cyanine 3 (Cy3) dye with a highly reactive trans-cyclooctene (B1233481) (TCO) group via a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This molecule is a cornerstone of bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][3] The rapid and highly specific reaction between the TCO moiety and a tetrazine-functionalized molecule makes Cy3-PEG3-TCO an invaluable tool for the fluorescent labeling of biomolecules in complex biological systems, including live cells and in vivo models.[3] The PEG linker enhances aqueous solubility and reduces non-specific binding, crucial for maintaining the function of biological targets.

Core Structure and Chemical Properties

The molecular structure of Cy3-PEG3-TCO consists of three key components: the Cy3 fluorophore, a PEG3 linker, and the TCO reactive group. This combination results in a versatile probe for a wide range of applications in research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Cy3-PEG3-TCO and its constituent parts.

| Property | Value | Source(s) |

| Molecular Formula | C47H67ClN4O6 | |

| Molecular Weight | 819.51 g/mol |

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | |

| Recommended Laser Line | 532 nm | |

| Compatible Filter Sets | TRITC (tetramethylrhodamine) |

| Solvent | Approximate Solubility | Source(s) |

| DMSO | ~15 mg/mL | |

| DMF | ~10 mg/mL | |

| Ethanol | ~1 mg/mL | |

| PBS (pH 7.2) | Low (non-sulfonated) |

The TCO-Tetrazine Ligation: A Bioorthogonal Reaction

The primary utility of Cy3-PEG3-TCO lies in its ability to undergo a highly efficient and specific iEDDA reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, and proceeds under physiological conditions without the need for a toxic copper catalyst. The reaction is driven by the release of nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Cy3-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of Cy3-PEG3-TCO, a fluorescent probe widely utilized in bioorthogonal chemistry for the precise labeling and visualization of biomolecules. The core of this probe is the Cyanine3 (Cy3) dye, a bright and photostable fluorophore. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and the trans-cyclooctene (B1233481) (TCO) group allows for a highly specific and efficient reaction with tetrazine-modified molecules. Understanding the excitation and emission spectra of this compound is critical for designing and executing robust fluorescence-based experiments.

Core Photophysical Properties of Cy3-PEG3-TCO

The fluorescent characteristics of Cy3-PEG3-TCO are primarily determined by the Cy3 dye. The PEG linker and TCO moiety have a negligible impact on its spectral properties. Cy3 is a member of the cyanine (B1664457) dye family, known for its brightness and photostability, making it a popular choice for fluorescence microscopy and other related applications.[1] It is important to note that the exact peak wavelengths of excitation and emission can exhibit minor variations depending on the solvent, pH, and the specific instrumentation used for measurement.[1][2]

The key spectral data for the Cy3 fluorophore are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Excitation Maximum (λex) | ~555 nm[1][3][4] |

| Emission Maximum (λem) | ~569 nm[3] |

| Alternative Excitation Peak | 554 nm[5] |

| Alternative Emission Peak | 568 nm, 570 nm[1][5][6] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.15[5] |

| Recommended Laser Line | 532 nm[1] |

| Compatible Filter Sets | TRITC (tetramethylrhodamine)[1] |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines a generalized procedure for determining the excitation and emission spectra of Cy3-PEG3-TCO using a fluorescence spectrophotometer.

Materials:

-

Cy3-PEG3-TCO

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorescence Spectrophotometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Cy3-PEG3-TCO in DMSO.

-

Dilute the stock solution in PBS to a final concentration that yields an absorbance below 0.1 at the excitation maximum to prevent inner filter effects.[1]

-

-

Absorption Spectrum Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorption spectrum of the diluted Cy3-PEG3-TCO solution from approximately 300 nm to 700 nm.

-

The wavelength of maximum absorbance (λabs) will provide a close approximation of the excitation maximum.[1]

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorescence spectrophotometer to the determined λabs (e.g., 555 nm).

-

Scan the emission monochromator over a wavelength range starting approximately 10 nm above the excitation wavelength to about 750 nm.[1]

-

The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).[1]

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorescence spectrophotometer to the determined λem (e.g., 570 nm).

-

Scan the excitation monochromator over a wavelength range from approximately 300 nm up to the emission maximum.

-

The resulting spectrum should closely resemble the absorption spectrum, confirming the excitation maximum (λex).[1]

-

Labeling of Tetrazine-Modified Proteins with Cy3-PEG3-TCO

This protocol describes the bioorthogonal reaction between a tetrazine-functionalized protein and Cy3-PEG3-TCO.

Materials:

-

Tetrazine-modified protein in a suitable buffer (e.g., PBS)

-

Cy3-PEG3-TCO

-

Anhydrous DMSO

-

Size-exclusion chromatography column for purification

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Cy3-PEG3-TCO in anhydrous DMSO.

-

-

Labeling Reaction:

-

To the solution of the tetrazine-modified protein, add a 1.5 to 5-fold molar excess of the Cy3-PEG3-TCO stock solution.

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light. The reaction is often rapid and can be monitored by the disappearance of the tetrazine's color.

-

-

Purification:

-

Remove the unreacted Cy3-PEG3-TCO from the labeled protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

The labeled protein can be stored at 4°C, protected from light.

-

Visualizations

Experimental Workflow for Protein Labeling and Imaging

The following diagram illustrates the general workflow for labeling a target protein with Cy3-PEG3-TCO and subsequent fluorescence imaging.

References

Bioorthogonal Labeling with Cy3-PEG3-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bioorthogonal labeling using Cy3-PEG3-TCO, a powerful tool for the specific and efficient fluorescent labeling of biomolecules in complex biological systems. This guide details the core principles, experimental protocols, and applications of this technology, with a focus on providing practical information for researchers in drug development and life sciences.

Core Principles: The TCO-Tetrazine Ligation

The foundation of labeling with Cy3-PEG3-TCO lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine-functionalized molecule.[1] This bioorthogonal reaction is exceptionally fast, highly specific, and occurs under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell applications.[1][2]

The Cy3-PEG3-TCO reagent consists of three key components:

-

Cy3 (Cyanine 3): A bright and photostable orange fluorescent dye.[2]

-

PEG3 (Polyethylene Glycol Linker): A three-unit polyethylene (B3416737) glycol spacer that enhances water solubility and minimizes non-specific binding.[3][4]

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in the iEDDA reaction with a tetrazine.[2][5]

The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable covalent bond.[1]

Data Presentation: Quantitative Properties

The performance of a fluorescent probe is determined by its photophysical and kinetic properties. The following tables summarize key quantitative data for Cy3 and the TCO-tetrazine ligation, providing a comparison with other common bioorthogonal reactions.

Table 1: Photophysical Properties of Cy3

| Property | Value | Notes |

| Excitation Maximum (λex) | ~555 nm | [4] |

| Emission Maximum (λem) | ~570 nm | [6] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Varies with the chemical environment. |

| Fluorescence Quantum Yield (Φ) | 0.15 | Can be influenced by conjugation. |

Table 2: Kinetic Properties of Bioorthogonal Reactions

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages |

| Tetrazine Ligation (iEDDA) | Tetrazine + trans-Cyclooctene (TCO) | 1 - 1 x 10⁶ | Exceptionally fast kinetics, highly specific.[7] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | 2.3 | Copper-free, biocompatible.[8] |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10² - 10³ | High efficiency and specificity. Requires copper catalyst. |

| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | One of the first bioorthogonal reactions. |

Experimental Protocols

This section provides detailed methodologies for key experiments using Cy3-PEG3-TCO.

Labeling of Tetrazine-Modified Antibodies

This protocol describes the labeling of an antibody that has been pre-functionalized with a tetrazine group.

Materials:

-

Tetrazine-functionalized antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4).

-

Cy3-PEG3-TCO dissolved in anhydrous DMSO (10 mM stock solution).

-

Spin desalting columns for purification.

Procedure:

-

Antibody Preparation: Ensure the antibody is in an appropriate buffer at a concentration of 2-10 mg/mL.

-

Reaction Setup: Add a 5- to 10-fold molar excess of the Cy3-PEG3-TCO stock solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove unreacted Cy3-PEG3-TCO using a spin desalting column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~555 nm (for Cy3).

Live-Cell Surface Protein Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically or genetically engineered to display a tetrazine group.

Materials:

-

Cells with tetrazine-functionalized surface proteins cultured in a suitable imaging dish.

-

Cy3-PEG3-TCO.

-

Live-cell imaging medium.

-

Fluorescence microscope with appropriate filters for Cy3.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. Wash the cells once with warm PBS or imaging medium.

-

Labeling: Prepare a working solution of Cy3-PEG3-TCO (typically 1-10 µM) in pre-warmed live-cell imaging medium. Incubate the cells with this solution for 15-60 minutes at 37°C.

-

Washing: Gently wash the cells two to three times with warm imaging medium to remove unreacted probe.

-

Imaging: Immediately proceed with live-cell imaging on a fluorescence microscope.

Flow Cytometry Analysis of Labeled Cells

This protocol describes the analysis of cells labeled with Cy3-PEG3-TCO using flow cytometry.

Materials:

-

Suspension or adherent cells labeled with Cy3-PEG3-TCO.

-

Flow cytometry buffer (e.g., PBS with 1% BSA).

-

Flow cytometer with a suitable laser for Cy3 excitation (e.g., 561 nm).

Procedure:

-

Cell Preparation:

-

For adherent cells, detach them using a non-enzymatic method.

-

Wash the cells twice with ice-cold PBS.

-

-

Resuspension: Resuspend the cells in flow cytometry buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Analysis: Analyze the cells on a flow cytometer, collecting the emission signal using an appropriate filter for Cy3 (e.g., 570/20 nm bandpass filter).

Detection of Labeled Proteins by Fluorescent Western Blot

This protocol outlines the detection of a Cy3-labeled protein on a Western blot. This method avoids the use of secondary antibodies for detection of the labeled protein itself.

Materials:

-

Protein lysate containing the Cy3-labeled protein of interest.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Fluorescent imaging system with appropriate filters for Cy3.

Procedure:

-

Sample Preparation and Electrophoresis: Prepare protein samples and separate them by SDS-PAGE according to standard protocols.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding.

-

(Optional) Primary and Secondary Antibody Incubation for other targets: If detecting other unlabeled proteins on the same blot, proceed with standard primary and fluorescently-labeled secondary antibody incubations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Imaging: Image the membrane using a fluorescent imaging system equipped with a light source and emission filter suitable for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[9][10] The signal from the Cy3-labeled protein is detected directly.[8]

Mandatory Visualizations

Signaling Pathway Diagram

The TCO-tetrazine ligation is a versatile tool for studying various aspects of cell signaling, particularly at the cell surface. By labeling specific receptors, researchers can track their internalization, trafficking, and degradation, providing insights into signaling pathway dynamics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Cy3 trans-cyclooctene [Cy3 TCO] | AAT Bioquest [aatbio.com]

- 6. lifetein.com [lifetein.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. myweb.ecu.edu [myweb.ecu.edu]

- 9. azurebiosystems.com [azurebiosystems.com]

- 10. Fluorescent Western blotting [jacksonimmuno.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cy3-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Cy3-PEG3-TCO in aqueous buffers. Understanding these core physicochemical properties is paramount for the successful design and execution of experiments involving this versatile bioorthogonal labeling reagent. Cy3-PEG3-TCO combines the bright fluorescence of the Cyanine3 (Cy3) dye, the solubility-enhancing and flexible spacing properties of a three-unit polyethylene (B3416737) glycol (PEG) linker, and the highly reactive trans-cyclooctene (B1233481) (TCO) moiety for "click" chemistry. This document summarizes key quantitative data, presents detailed experimental protocols for characterization, and visualizes essential workflows and chemical principles.

Core Components and Their Influence

The behavior of Cy3-PEG3-TCO in aqueous media is a direct result of the interplay between its three constituent parts:

-

Cyanine3 (Cy3) Dye: An orange-fluorescent dye known for its brightness and high extinction coefficient.[] Its fluorescence is notably stable and insensitive to pH variations across a broad range of pH 4 to 10.[2][3] However, non-sulfonated Cy3 dyes are inherently hydrophobic and can be susceptible to photobleaching under prolonged light exposure.[4][5]

-

Polyethylene Glycol (PEG3) Linker: A short, hydrophilic spacer composed of three ethylene (B1197577) oxide units. The inclusion of PEG linkers is a well-established strategy to increase the aqueous solubility and biocompatibility of conjugated molecules. It also provides a flexible connection that can reduce steric hindrance during ligation reactions.

-

trans-Cyclooctene (TCO): A strained alkene that serves as the reactive handle for bioorthogonal chemistry. It engages in exceptionally fast and selective inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazine partners. The primary stability concern for the entire construct is the potential for the TCO ring to isomerize to its unreactive cis-cyclooctene (CCO) form, a process that abrogates its ability to react with tetrazines.

Solubility Profile in Aqueous Buffers

Due to the hydrophobic nature of the non-sulfonated Cy3 core, Cy3-PEG3-TCO generally exhibits low solubility directly in aqueous buffers. The PEG3 linker significantly improves this characteristic but does not eliminate the need for an organic co-solvent to prepare concentrated stock solutions.

Best Practices for Dissolution:

-

Primary Stock Solution: Always prepare the initial concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Dilution into Aqueous Buffer: The organic stock solution should be added dropwise to the desired aqueous buffer (e.g., PBS) while vortexing or stirring. This technique promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.

-

Co-solvent Concentration: The final concentration of the organic co-solvent in the aqueous working solution should typically be kept between 5% and 20%. It is critical to verify that this final concentration is tolerated by any biomolecules (e.g., proteins, cells) in the experiment to avoid denaturation or other adverse effects.

Table 1: Quantitative Solubility Data (Approximate Values)

| Compound/Solvent | Approximate Solubility | Source |

| Non-sulfonated Cyanines in DMSO | ~15 mg/mL | |

| Non-sulfonated Cyanines in DMF | ~10 mg/mL | |

| Sulfonated Cy3 Acid in Water/PBS | ~5 mg/mL | |

| PEG3-containing molecules | High solubility in Water, DMSO, DMF |

Stability Considerations in Aqueous Buffers

The stability of Cy3-PEG3-TCO is twofold: the photostability of the Cy3 fluorophore and the chemical stability of the TCO ring.

Fluorophore Stability (Cy3): The fluorescence of the Cy3 dye is largely independent of pH in the 4-10 range, making it robust for most biological applications. The primary concern is photobleaching, or light-induced fading, which can be mitigated by using antifade mounting media, oxygen scavengers, or minimizing exposure to excitation light.

Chemical Stability (TCO): The critical factor for the functionality of the molecule is the chemical stability of the TCO ring. The strained trans configuration is essential for the rapid click reaction with tetrazines.

-

Isomerization: The TCO moiety can isomerize to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer. This process is irreversible and leads to a loss of labeling capability. The half-life of TCO can be short under certain conditions, and long-term storage in aqueous solutions is generally not advised.

-

Influencing Factors:

-

Temperature and pH: TCO is reported to be stable for weeks in aqueous buffers at 4°C and pH 7.5.

-

Thiols: The presence of thiol-containing reagents, such as dithiothreitol (B142953) (DTT), can promote the rapid isomerization of TCO to CCO. If reducing agents are necessary, non-thiol-based options like TCEP should be considered.

-

Biological Media: Some studies have shown that TCO derivatives can isomerize more rapidly in complex biological media like cell culture medium or plasma, which may contain endogenous thiols.

-

Table 2: Stability of TCO-Containing Molecules in Aqueous Buffers

| Molecule | Buffer/Conditions | Stability Observation | Source |

| TCO functional group | Aqueous buffered media, pH 7.5, 4°C | Stable for weeks. | |

| TCO-PEG3-modified IgG | 100 mM sodium phosphate, 150 mM NaCl, pH 7.5, 4°C for 4 weeks | Loses about 10.5% of its reactivity. | |

| d-TCO derivative | Phosphate-buffered D₂O, room temp. | No degradation or isomerization observed for up to 14 days. | |

| d-TCO derivative | Human serum, room temp. for 4 days | Remained as >97% trans-isomer. | |

| s-TCO conjugated to mAb | in vivo | Half-life of 0.67 days with rapid deactivation to cis-isomer. |

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (High-Throughput Method)

This protocol provides a method to determine the kinetic aqueous solubility of Cy3-PEG3-TCO in various buffers.

Materials:

-

Cy3-PEG3-TCO

-

Anhydrous DMSO

-

Aqueous buffers of interest (e.g., PBS, Tris, HEPES at various pH values)

-

96-well filter plates (e.g., with 0.45 µm filter)

-

96-well UV-transparent microplates

-

Microplate reader with UV-Vis absorbance capabilities

Procedure:

-

Prepare Stock Solution: Dissolve Cy3-PEG3-TCO in 100% DMSO to a high concentration (e.g., 10 mM).

-

Prepare Test Solutions: In the 96-well filter plate, add a small aliquot of the DMSO stock solution to the aqueous buffers to achieve a range of final concentrations (e.g., from 1 µM to 500 µM). The final DMSO concentration should be kept constant (e.g., 1-2%).

-

Equilibration: Seal the plate and shake at room temperature for 1.5-2 hours to allow the solution to reach equilibrium.

-

Filtration: Place the filter plate on top of a 96-well UV-transparent collection plate and centrifuge to separate any precipitated compound from the soluble fraction.

-

Quantification: Measure the absorbance of the filtered solutions in the collection plate at the maximum absorbance wavelength of Cy3 (~550 nm).

-

Analysis: Create a standard curve using serial dilutions of the stock solution in a mixture of buffer and DMSO identical to the test conditions. Use this curve to determine the concentration of the dissolved compound in the filtered samples. The highest concentration that remains in solution is the kinetic aqueous solubility.

References

The Pivotal Role of the PEG3 Linker in Cy3-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the polyethylene (B3416737) glycol (PEG) linker, specifically a three-unit PEG (PEG3), in the widely used bioorthogonal labeling reagent, Cy3-TCO. Understanding the contribution of this linker is paramount for optimizing experimental design and achieving robust, reproducible results in applications ranging from cellular imaging to the development of targeted therapeutics.

Core Concepts: The Architecture of Cy3-TCO

Cy3-TCO is a powerful molecular tool comprised of three key components: the fluorescent cyanine (B1664457) 3 (Cy3) dye, a reactive trans-cyclooctene (B1233481) (TCO) group, and the intervening PEG3 linker. The synergy between these components underpins its utility in modern bioconjugation. The TCO moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized target molecule.[1][2] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for labeling biomolecules in living systems.[1]

The Multifaceted Role of the PEG3 Linker

The PEG3 linker, while seemingly a simple spacer, confers several advantageous properties to the Cy3-TCO molecule, significantly enhancing its performance in biological applications.[3][4]

-

Enhanced Hydrophilicity and Solubility: The inherent hydrophilicity of the PEG chain dramatically improves the water solubility of the often hydrophobic Cy3 dye and TCO moiety. This prevents aggregation and precipitation in aqueous buffers, ensuring the reagent is readily available for reaction. A sulfonated version of Cy3-TCO is also available to further increase water solubility for demanding applications.

-

Reduced Non-Specific Binding: The flexible and hydrophilic nature of the PEG linker minimizes non-specific interactions with proteins and cell membranes. This leads to a lower background signal and a higher signal-to-noise ratio in imaging experiments.

-

Minimized Steric Hindrance: The PEG3 spacer provides critical spatial separation between the bulky Cy3 dye and the reactive TCO group. This reduces steric hindrance, allowing the TCO to more readily access and react with its tetrazine target on a sterically crowded biomolecule, such as a protein or a cell surface receptor. This can lead to improved labeling efficiency. Studies have shown that longer, flexible linkers can improve the photophysical properties of fluorescently labeled peptides by reducing dye-dye interactions and quenching.

-

Improved Reaction Kinetics and Labeling Efficiency: By mitigating steric hindrance and improving solubility, the PEG3 linker contributes to more efficient labeling. Research on DNA labeling has demonstrated that PEG3-linked TCO derivatives achieve higher conversion rates compared to those with shorter linkers.

Quantitative Data

The following tables summarize key quantitative data for Cy3 and the TCO-tetrazine iEDDA reaction, providing a basis for experimental design and comparison.

Table 1: Photophysical Properties of Cy3

| Property | Value | Notes |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 M-1cm-1 | Varies with the molecular environment. |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.4 | Highly dependent on the local environment and conjugation partner; can increase upon conjugation. |

Table 2: Kinetic Properties of the TCO-Tetrazine iEDDA Reaction

| Property | Value | Notes |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions. The specific rate depends on the substituents on both the TCO and tetrazine. |

Experimental Protocols

Detailed methodologies for key experiments involving Cy3-TCO are provided below. These protocols serve as a starting point and may require optimization for specific applications.

General Protocol for Protein Labeling with Cy3-TCO

This protocol outlines the steps for labeling a tetrazine-modified protein with Cy3-TCO.

Materials:

-

Tetrazine-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cy3-TCO (or a PEGylated variant like Cy3-PEG2-TCO)

-

Anhydrous DMSO or DMF

-

Spin desalting columns or size-exclusion chromatography (SEC) equipment for purification

-

Storage buffer (e.g., PBS with a cryoprotectant)

Procedure:

-

Prepare Cy3-TCO Stock Solution: Immediately before use, dissolve the Cy3-TCO in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution.

-

Reaction Setup: In a microcentrifuge tube, combine the tetrazine-functionalized protein with the desired molar excess of the Cy3-TCO stock solution. A 10- to 50-fold molar excess of the TCO probe over the protein is a common starting point. It is recommended to add the Cy3-TCO solution dropwise while gently vortexing to avoid high local concentrations of the organic solvent. The final concentration of DMSO should ideally be kept below 5% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. Protect the reaction from light to prevent photobleaching of the Cy3 dye.

-

Purification: Remove unreacted Cy3-TCO using a spin desalting column for proteins >5 kDa or by SEC for higher resolution purification. Equilibrate the column with the desired storage buffer before loading the reaction mixture.

-

Characterization: Confirm successful labeling by:

-

SDS-PAGE: Visualize the Cy3-labeled protein by its pink/magenta color or by in-gel fluorescence scanning. A shift in molecular weight may also be observed.

-

UV-Vis Spectroscopy: Measure the absorbance spectrum. The conjugate should exhibit absorbance peaks for both the protein (~280 nm) and the Cy3 dye (~555 nm).

-

Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the precise mass of the conjugate.

-

-

Storage: Store the purified Cy3-labeled protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

Protocol for Live Cell Surface Labeling

This protocol describes the labeling of cell surface proteins that have been metabolically or enzymatically functionalized with a tetrazine group.

Materials:

-

Cells with tetrazine-functionalized surface proteins

-

Cy3-TCO

-

Cell culture medium or imaging buffer (e.g., PBS with 1% BSA)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells in a suitable imaging dish or plate and culture under standard conditions.

-

Labeling Solution Preparation: Prepare a working solution of Cy3-TCO in cell culture medium or imaging buffer. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

-

Labeling: Remove the culture medium from the cells and wash once with warm imaging buffer. Add the Cy3-TCO labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the labeling solution and wash the cells two to three times with imaging buffer to remove unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission ~555/570 nm).

Visualizations

The following diagrams illustrate the key reaction and experimental workflows involving Cy3-TCO.

Caption: The iEDDA reaction of Cy3-TCO with a tetrazine.

Caption: Workflow for conjugating a protein with Cy3-TCO.

Caption: Workflow for live cell surface labeling and imaging.

Conclusion

The PEG3 linker in Cy3-TCO is a critical component that significantly enhances the reagent's utility in bioorthogonal chemistry. By improving solubility, reducing non-specific binding, and minimizing steric hindrance, the PEG3 linker facilitates more efficient and specific labeling of biomolecules. This, in turn, leads to higher quality data in a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. Researchers and drug development professionals can leverage this understanding to optimize their experimental strategies and harness the full potential of Cy3-TCO in their work.

References

TCO-Tetrazine Ligation Kinetics: An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the kinetics of the TCO-tetrazine ligation, a cornerstone of bioorthogonal chemistry. We will delve into the core principles of this powerful reaction, factors influencing its speed, and detailed methodologies for its application and analysis.

The Core of the Reaction: An Inverse-Electron-Demand Diels-Alder Cycloaddition

The TCO-tetrazine ligation is a bioorthogonal reaction prized for its exceptionally fast kinetics and high specificity.[1][2] The reaction proceeds through a two-step mechanism:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The reaction is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile.[1][3] This is the rate-determining step of the reaction.[1]

-

Retro-Diels-Alder Reaction: The initial cycloaddition forms a highly unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), forming a stable dihydropyridazine (B8628806) product.

The release of N₂ gas as the only byproduct makes this reaction irreversible and highly favorable.

Figure 1: TCO-Tetrazine Ligation Mechanism.

Factors Influencing Reaction Kinetics

The kinetics of the TCO-tetrazine ligation are quantified by the second-order rate constant (k₂), which can vary significantly depending on several factors:

-

Electronics: The rate of the IEDDA reaction is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO. This is achieved by substituting the tetrazine with electron-withdrawing groups (EWGs) and the TCO with electron-donating groups (EDGs).

-

Sterics: Less sterically hindered TCO and tetrazine derivatives will react faster.

-

Ring Strain of TCO: Increasing the ring strain of the trans-cyclooctene significantly enhances the reaction rate.

-

Solvent: While the reaction is robust in a variety of organic and aqueous solvents, the choice of solvent can influence the reaction rate.

Quantitative Kinetic Data

The second-order rate constants for TCO-tetrazine ligations are among the fastest known in bioorthogonal chemistry, with values spanning from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹. The following tables summarize reported kinetic data for various TCO and tetrazine pairs under different conditions.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | |

| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | |

| Me₄Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |

Note: These are approximate values, and actual rates will depend on specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving TCO-tetrazine ligation.

Protein Labeling with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein of interest

-

TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column or dialysis. The protein concentration should be between 1-5 mg/mL.

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis. The TCO-labeled protein is now ready for conjugation.

Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

-

TCO-labeled protein (from Protocol 4.1)

-

Tetrazine-labeled protein (prepared similarly using a Tetrazine-NHS ester)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Prepare the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.

-

Conjugation Reaction: Mix the TCO-labeled and tetrazine-labeled proteins. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be visually monitored by the disappearance of the characteristic pink color of the tetrazine.

-

Purification (Optional): If necessary, the final conjugate can be purified from unreacted proteins using size-exclusion chromatography.

Figure 2: Experimental Workflow for Protein-Protein Conjugation.

Measuring Kinetics with Stopped-Flow Spectrophotometry

For reactions with half-lives in the millisecond to second range, stopped-flow spectrophotometry is the method of choice for accurately determining kinetic parameters. This technique allows for the rapid mixing of reactants and immediate monitoring of the reaction progress.

Principle:

The reaction is monitored by the decrease in the characteristic absorbance of the tetrazine chromophore, typically between 510 and 550 nm. The experiment is conducted under pseudo-first-order conditions, with one reactant (usually the TCO) in significant excess (at least 10-fold) over the other (the tetrazine).

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the TCO derivative in the same solvent.

-

On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations for the experiment.

-

-

Stopped-Flow Measurement:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

-

Load the tetrazine and TCO solutions into the separate drive syringes of the instrument.

-

Initiate the run, which rapidly mixes the two solutions in the observation cell.

-

Monitor and record the exponential decay of the tetrazine absorbance at its λmax over time.

-

-

Data Analysis:

-

Fit the absorbance decay data to a single exponential decay function to determine the observed rate constant (k_obs).

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (TCO): k₂ = k_obs / [TCO] .

-

Perform the experiment with several different concentrations of the excess reactant to ensure a linear relationship between k_obs and concentration, confirming a second-order reaction.

-

Figure 3: Workflow for Kinetic Analysis using Stopped-Flow Spectrophotometry.

Conclusion

The TCO-tetrazine ligation is a powerful tool in the arsenal (B13267) of chemical biologists and drug development professionals. Its rapid kinetics, high specificity, and biocompatibility make it ideal for a wide range of applications, from cellular imaging to the construction of complex bioconjugates. A thorough understanding of the factors that govern the reaction kinetics and the appropriate experimental methodologies is crucial for the successful implementation of this versatile bioorthogonal reaction.

References

A Technical Guide to Cy3-PEG3-TCO for Fluorescent Labeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3-PEG3-TCO, a fluorescent probe designed for the specific and efficient labeling of biomolecules. We will delve into its core features, the underlying chemistry, and provide detailed experimental protocols for its application in biological research and drug development.

Introduction to Cy3-PEG3-TCO

Cy3-PEG3-TCO is a fluorescent labeling reagent composed of three key functional units: a Cyanine 3 (Cy3) fluorophore, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a trans-cyclooctene (B1233481) (TCO) moiety.[1] This combination makes it a powerful tool for attaching a bright, photostable orange fluorescent dye to a wide range of biomolecules that have been functionalized with a tetrazine group. The labeling reaction is based on the principles of bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][3] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient labeling in complex biological environments, including live cells, without the need for cytotoxic catalysts like copper.[4]

The core components of Cy3-PEG3-TCO are:

-

Cy3 (Cyanine 3): A bright and photostable orange fluorescent dye.

-

PEG3 (Polyethylene Glycol Linker): A three-unit polyethylene glycol spacer that increases the hydrophilicity of the molecule, enhances its solubility in aqueous buffers, and provides spatial separation between the dye and the reactive group to reduce steric hindrance.

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in the bioorthogonal iEDDA reaction with a tetrazine.

The TCO-Tetrazine Ligation: A Bioorthogonal Reaction

The utility of Cy3-PEG3-TCO is centered on the highly efficient and selective reaction between the TCO group and a 1,2,4,5-tetrazine. This reaction is a cornerstone of bioorthogonal chemistry and proceeds via an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine (the diene) reacts rapidly with the strained, electron-rich TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the only byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.

Key features of the TCO-tetrazine ligation include:

-

Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling even at the low concentrations typical of biological systems.

-

High Specificity and Bioorthogonality: The reaction is highly selective and does not cross-react with other functional groups found in biomolecules, ensuring minimal off-target labeling.

-

Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) and does not require a cytotoxic copper catalyst.

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction of Cy3-PEG3-TCO.

Quantitative Data

The performance of a fluorescent probe is defined by its photophysical and kinetic properties. The following tables summarize key quantitative data for Cy3 and the TCO-tetrazine ligation.

Table 1: Photophysical Properties of Cy3

| Property | Value | Notes |

| Excitation Maximum (λmax, ex) | ~550-555 nm | Varies with environment. |

| Emission Maximum (λmax, em) | ~570 nm | Varies with environment. |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Varies with environment. |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.4 | Highly dependent on the local environment and conjugation partner. Can increase upon conjugation. |

Table 2: Kinetic Properties of the TCO-Tetrazine iEDDA Reaction

| Property | Value | Notes |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions. The specific rate depends on the substituents on both the TCO and tetrazine. |

Experimental Protocols

This section provides detailed methodologies for common applications of Cy3-PEG3-TCO. The general workflow involves the preparation of a tetrazine-functionalized biomolecule, followed by the ligation reaction with Cy3-PEG3-TCO.

Labeling of a Tetrazine-Modified Antibody

This protocol describes the labeling of a tetrazine-modified antibody with Cy3-PEG3-TCO.

Materials:

-

Tetrazine-functionalized antibody (e.g., modified with a tetrazine-NHS ester) in a suitable buffer (e.g., PBS, pH 7.4).

-

Cy3-PEG3-TCO

-

Anhydrous DMSO or DMF

-

Spin desalting columns

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Cy3-PEG3-TCO Stock Solution: Prepare a 1-5 mM stock solution of Cy3-PEG3-TCO in anhydrous DMSO or DMF.

-

Reaction Setup: Add a 1.1- to 5-fold molar excess of the Cy3-PEG3-TCO stock solution to the tetrazine-labeled protein solution. A slight molar excess is recommended to ensure complete labeling.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light to prevent photobleaching of the Cy3 dye.

-

Purification: Remove the unreacted Cy3-PEG3-TCO using a spin desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~555 nm (for Cy3). The DOL is the molar ratio of dye to antibody.

Caption: Workflow for conjugating an antibody with Cy3-PEG3-TCO.

Live Cell Surface Labeling and Imaging

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display tetrazine handles.

Materials:

-

Cells cultured with a tetrazine-modified monosaccharide (e.g., Ac4ManNTz)

-

Cy3-PEG3-TCO

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

Procedure:

-

Prepare Cy3-PEG3-TCO Labeling Solution: Prepare a 1 mM stock solution of Cy3-PEG3-TCO in anhydrous DMSO. Dilute the stock solution in cell culture medium or PBS to a final concentration of 5-20 µM.

-

Cell Preparation: Wash the cells twice with warm PBS to remove any residual medium.

-

Labeling Reaction: Add the Cy3-PEG3-TCO labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the cell type and the density of the tetrazine handles.

-

Washing: Gently wash the cells two to three times with warm PBS or imaging medium to remove any unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission maxima ~555/570 nm).

Caption: Workflow for live cell surface labeling and imaging.

Applications in Research and Drug Development

The unique properties of Cy3-PEG3-TCO make it a valuable tool in various stages of research and drug development.

-

In Vivo Imaging: The high specificity and fast kinetics of the TCO-tetrazine reaction are advantageous for in vivo imaging. A tetrazine-modified targeting molecule, such as an antibody, can be administered first, allowed to clear from circulation, and then the Cy3-PEG3-TCO probe can be administered for rapid and specific labeling at the target site. This pre-targeting approach leads to a high signal-to-noise ratio.

-

Studying Protein Trafficking: By labeling specific proteins with Cy3-PEG3-TCO, researchers can study their trafficking pathways, localization, and dynamics within living cells.

-

Antibody-Drug Conjugates (ADCs): The TCO-tetrazine ligation is a powerful method for the site-specific conjugation of drugs to antibodies, a key technology in the development of ADCs.

-

Surface Immobilization: Biomolecules can be attached to surfaces for diagnostic or screening purposes using the TCO-tetrazine reaction.

-

Hydrogel Formation: This chemistry can be used for crosslinking polymers to form biocompatible hydrogels.

Conclusion

Cy3-PEG3-TCO is a versatile and powerful fluorescent probe for the labeling of biomolecules. Its reliance on the rapid, specific, and biocompatible TCO-tetrazine ligation makes it an ideal tool for a wide range of applications in research and drug development, from in vitro assays to in vivo imaging. The inclusion of a PEG spacer further enhances its utility by improving solubility and reducing non-specific binding. This guide provides the foundational knowledge and protocols to successfully implement Cy3-PEG3-TCO in your experimental workflows.

References

Core Principles of Cy3-PEG3-TCO for Live-Cell Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of Cy3-PEG3-TCO in live-cell imaging. Cy3-PEG3-TCO is a fluorescent probe that leverages bioorthogonal chemistry for the specific and efficient labeling of biomolecules in their native cellular environment. Its unique properties make it an invaluable tool for a wide range of applications, from basic research to drug development.

Introduction to Cy3-PEG3-TCO

Cy3-PEG3-TCO is a molecule comprised of three key components, each with a distinct function:

-

Cy3 (Cyanine 3): A bright and photostable orange fluorescent dye. It is well-characterized and widely used in fluorescence microscopy.

-

PEG3 (Polyethylene Glycol Linker): A three-unit polyethylene (B3416737) glycol spacer. This linker enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used for live-cell experiments. It also provides spatial separation between the dye and the reactive group, which can reduce steric hindrance and minimize non-specific binding.[1]

-

TCO (trans-Cyclooctene): A strained alkene that serves as a highly reactive dienophile in a specific type of bioorthogonal "click chemistry" reaction.[1]

The utility of Cy3-PEG3-TCO lies in its ability to selectively react with a tetrazine-modified molecule in a complex biological milieu. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is exceptionally fast and specific, proceeding readily under physiological conditions without the need for a catalyst.[2][3] This bioorthogonal nature ensures that the labeling reaction does not interfere with native biological processes.[2]

The TCO-Tetrazine Ligation: A Bioorthogonal Reaction

The core of Cy3-PEG3-TCO's functionality is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz) moiety. This reaction is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics without the need for a catalyst.

The mechanism proceeds through a [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable covalent bond.

Quantitative Data

The performance of Cy3-PEG3-TCO in live-cell imaging is determined by the photophysical properties of the Cy3 dye and the kinetic properties of the TCO-tetrazine ligation.

Table 1: Photophysical Properties of Cy3

| Property | Value | Notes |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Varies with the environment. |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.4 | Highly dependent on the local environment and conjugation partner. Can increase upon conjugation. |

| Photostability | Good | Suitable for most imaging applications. |

Table 2: Kinetic and Reaction Properties of TCO-Tetrazine Ligation

| Property | Value | Notes |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions. The specific rate depends on the substituents on both the TCO and tetrazine. |

| Optimal Reaction pH | 6.0 - 9.0 | The reaction is efficient over a broad pH range compatible with biological systems. |

| Reaction Temperature | 4°C to 37°C | The reaction proceeds rapidly even at low temperatures. |

Experimental Protocols

A common application of Cy3-PEG3-TCO is the labeling of cell surface proteins that have been modified to display a tetrazine group. This can be achieved through genetic code expansion or metabolic glycoengineering.

Live Cell Surface Labeling Protocol

This protocol outlines the general steps for labeling live cells with tetrazine-functionalized surface proteins.

Materials:

-

Cells cultured in a suitable imaging dish with tetrazine-functionalized surface proteins.

-

Cy3-PEG3-TCO.

-

Anhydrous DMSO.

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence microscope with appropriate filters for Cy3.

Protocol:

-

Cell Preparation:

-

Culture cells to the desired confluency in an imaging-appropriate vessel (e.g., glass-bottom dish).

-

Gently wash the cells once with warm PBS or live-cell imaging medium to remove residual culture medium.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Cy3-PEG3-TCO in anhydrous DMSO.

-

Dilute the Cy3-PEG3-TCO stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but may require optimization.

-

-

Labeling Reaction:

-

Remove the wash buffer from the cells and add the Cy3-PEG3-TCO labeling solution.

-

Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time will depend on the density of the tetrazine handles and the specific cell type.

-

-

Washing:

-

Remove the labeling solution.

-

Gently wash the cells two to three times with warm live-cell imaging medium to remove any unreacted probe.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Immediately proceed with imaging using a fluorescence microscope equipped with filters appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

-

To minimize phototoxicity, use the lowest possible laser power that provides a sufficient signal.

-

Applications in Research and Drug Development

The unique features of Cy3-PEG3-TCO make it a versatile tool for various applications in biological research and drug development.

-

Protein Trafficking and Localization: By labeling specific proteins, researchers can study their dynamic movements, localization to different cellular compartments, and how these processes are affected by drug candidates.

-

In Vivo Imaging: The high specificity and rapid kinetics of the TCO-tetrazine reaction are advantageous for in vivo imaging. A pre-targeting strategy can be employed where a tetrazine-modified antibody is administered first, allowed to clear from circulation, and then the Cy3-PEG3-TCO probe is introduced for rapid and specific labeling at the target site. This approach can significantly improve the signal-to-noise ratio.

-

Multiplexed Imaging: The bioorthogonal nature of the TCO-tetrazine ligation allows for its use in combination with other labeling strategies, enabling multiplexed imaging of multiple cellular targets simultaneously.

-

Drug Delivery and Release: The TCO-tetrazine reaction can be engineered to trigger the release of a therapeutic agent. For example, a TCO-caged prodrug can be activated specifically at a site where a tetrazine-modified targeting molecule has accumulated.

Conclusion

Cy3-PEG3-TCO is a robust and versatile fluorescent probe for the specific labeling of biomolecules in living systems. Its bright and photostable Cy3 fluorophore, combined with the highly efficient and bioorthogonal TCO-tetrazine ligation, provides a powerful tool for researchers and drug development professionals. The principles and protocols outlined in this guide serve as a foundation for the successful application of Cy3-PEG3-TCO in a wide array of live-cell imaging experiments.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Cy3 via a PEG3-TCO Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of antibodies with Cyanine 3 (Cy3) using a polyethylene (B3416737) glycol (PEG) linker and bioorthogonal click chemistry. Specifically, it describes a two-step process wherein the antibody is first functionalized with a trans-cyclooctene (B1233481) (TCO) group via a TCO-PEG3-NHS ester. The TCO-modified antibody is then covalently labeled with a Cy3-tetrazine conjugate through a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1] This bioorthogonal approach offers high efficiency and specificity in aqueous environments, making it ideal for labeling sensitive biomolecules like antibodies without the need for potentially harmful catalysts.[1][2] The inclusion of a PEG3 linker enhances the solubility of the labeled antibody and can help to reduce non-specific binding in downstream applications.[3][4]

Cy3 is a bright and photostable fluorescent dye, making it well-suited for a variety of applications, including immunofluorescence microscopy, flow cytometry, and in vivo imaging. Labeled antibodies are crucial tools in basic research, diagnostics, and the development of antibody-drug conjugates (ADCs). This protocol provides the necessary steps for antibody preparation, conjugation, purification, and characterization.

Principle of the Reaction

The antibody labeling strategy involves two primary steps:

-

Antibody Modification with TCO-PEG3-NHS Ester: The N-hydroxysuccinimide (NHS) ester of the TCO-PEG3 linker reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the antibody to form stable amide bonds. This step introduces the TCO reactive group onto the antibody.

-

Bioorthogonal Ligation with Cy3-Tetrazine: The TCO-functionalized antibody is then reacted with a Cy3-labeled tetrazine. The iEDDA reaction between the TCO and tetrazine is extremely fast and irreversible, forming a stable covalent bond and attaching the Cy3 fluorophore to the antibody.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with this antibody labeling protocol. The exact values can vary depending on the specific antibody, reagents, and experimental conditions.

| Parameter | Typical Value Range | Reference |

| Molar Excess of TCO-PEG3-NHS Ester to Antibody | 5 to 20-fold | |

| Molar Excess of Cy3-Tetrazine to TCO-Antibody | 1.5 to 3-fold | |

| Reaction Time for TCO-PEG3-NHS Ester Conjugation | 30 - 60 minutes | |

| Reaction Time for Cy3-Tetrazine Ligation | 30 - 60 minutes | |

| Typical Degree of Labeling (DOL) (TCOs per antibody) | 1.9 - 5.5 | |

| Antibody Recovery after Purification | > 85% |

Experimental Protocols

Materials and Reagents

-

Antibody of interest (in an amine-free buffer such as PBS)

-

TCO-PEG3-NHS Ester (e.g., from a commercial supplier)

-

Cy3-tetrazine (e.g., from a commercial supplier)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

Protocol 1: Antibody Functionalization with TCO-PEG3-NHS Ester

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like the Reaction Buffer. This can be done using a spin desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

-

-

TCO-PEG3-NHS Ester Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-NHS ester in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the 10 mM TCO-PEG3-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification of TCO-Functionalized Antibody:

-

Remove the unreacted TCO-PEG3-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

-

The TCO-functionalized antibody is now ready for the next step.

-

Protocol 2: Labeling of TCO-Functionalized Antibody with Cy3-Tetrazine

-

Cy3-Tetrazine Solution Preparation:

-

Prepare a 1-5 mM stock solution of Cy3-tetrazine in anhydrous DMSO.

-

-

Ligation Reaction:

-

To the purified TCO-functionalized antibody, add a 1.5 to 3-fold molar excess of the Cy3-tetrazine stock solution.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Purification of Cy3-Labeled Antibody:

-

Remove the excess, unreacted Cy3-tetrazine using a spin desalting column equilibrated with PBS, pH 7.4.

-

Collect the purified Cy3-labeled antibody.

-

Characterization of the Labeled Antibody

The Degree of Labeling (DOL), which represents the average number of Cy3 molecules per antibody, can be determined using UV-Vis spectroscopy.

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified Cy3-labeled antibody solution at 280 nm (A280) and 555 nm (A555, the maximum absorbance for Cy3).

-

-

Calculation of DOL:

-

The concentration of the antibody can be calculated using the following formula, which corrects for the absorbance of Cy3 at 280 nm:

-

Antibody Concentration (M) = [A280 - (A555 x CF)] / ε_antibody

-

Where:

-

CF is the correction factor for Cy3 absorbance at 280 nm (typically around 0.08).

-

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

-

-

-

The concentration of Cy3 can be calculated using the Beer-Lambert law:

-

Cy3 Concentration (M) = A555 / ε_Cy3

-

Where ε_Cy3 is the molar extinction coefficient of Cy3 at 555 nm (typically ~150,000 M⁻¹cm⁻¹).

-

-

The DOL is the molar ratio of Cy3 to the antibody:

-

DOL = Cy3 Concentration / Antibody Concentration

-

-

Visualizations

Caption: Experimental workflow for labeling an antibody with Cy3 using a TCO-PEG3 linker.

Example Application: EGFR Signaling Pathway Visualization

Cy3-labeled antibodies are frequently used in immunofluorescence microscopy to visualize the expression and localization of specific proteins within cells. A common target in cancer research is the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway that can be studied using a Cy3-labeled anti-EGFR antibody.

Caption: Simplified EGFR signaling pathway, a common target for Cy3-labeled antibody studies.

References

Application Notes and Protocols for Protein Conjugation with Cy3-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of the fluorescent dye Cy3, functionalized with a PEG3 linker and a trans-cyclooctene (B1233481) (TCO) moiety (Cy3-PEG3-TCO), to a protein of interest. This method utilizes the highly efficient and bioorthogonal inverse-demand Diels-Alder cycloaddition (IEDDA) reaction between a TCO group and a tetrazine (Tz) moiety.[1][2] The reaction is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, proceeding rapidly under mild, aqueous conditions without the need for a catalyst.[1][3][4]

The protocol involves a two-step process. First, the target protein is functionalized with a tetrazine group, typically by reacting primary amines (e.g., lysine (B10760008) residues) with a tetrazine-NHS ester. Subsequently, the tetrazine-modified protein is reacted with Cy3-PEG3-TCO to yield the final fluorescently labeled protein conjugate. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the labeled protein and minimizes potential steric hindrance.

Principle of the Reaction

The core of this conjugation strategy is the IEDDA reaction, a type of "click chemistry" where the strained trans-cyclooctene (TCO) dienophile rapidly and irreversibly reacts with the tetrazine diene to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct. This reaction is bioorthogonal, meaning it does not interfere with or cross-react with biological functional groups, making it ideal for labeling complex biomolecules like proteins in a highly specific manner.